molecular formula C11H12N2O B029250 N,N-dimethyl-1H-indole-2-carboxamide CAS No. 7511-14-0

N,N-dimethyl-1H-indole-2-carboxamide

Cat. No. B029250
CAS RN: 7511-14-0
M. Wt: 188.23 g/mol
InChI Key: AYVIZFVTRRWODF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-1H-indole-2-carboxamide is a chemical compound with the linear formula C11H12N2O . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . This compound is the first indole derivative isolated from marine fungus .


Synthesis Analysis

The synthesis of N,N-dimethyl-1H-indole-2-carboxamide and its derivatives has been a subject of research. For instance, Onda et al. synthesized new compounds with the title of N-bicyclo-5-chloro-1H-indole-2-carboxamide derivatives . Another study mentioned the oxidation of the carbaldehyde derivative to the carboxylic acid derivative using NaClO2 salt and NaH2PO4 buffer .


Molecular Structure Analysis

The molecular structure of N,N-dimethyl-1H-indole-2-carboxamide is essentially planar . The structure can be described as consisting of an indole group and as a substituent, linked at C2, the N-methylcarboxamide group .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-2-carboxylate derivatives have shown inhibitory activity against influenza A, highlighting the potential of N,N-dimethyl-1H-indole-2-carboxamide in antiviral research .

Anti-inflammatory Properties

The indole nucleus is known to possess anti-inflammatory capabilities. This suggests that compounds like N,N-dimethyl-1H-indole-2-carboxamide could be valuable in the development of new anti-inflammatory agents .

Anticancer Applications

Indole compounds have been identified as potential anticancer agents. Their ability to bind with high affinity to multiple receptors makes them suitable candidates for cancer treatment research .

Antimicrobial Effects

The structural framework of indoles, including N,N-dimethyl-1H-indole-2-carboxamide, provides a basis for exploring antimicrobial activities. This could lead to the development of new antibiotics or antiseptic agents .

Antitubercular Activity

Research has indicated that indole derivatives can be effective against Mycobacterium tuberculosis. This opens up possibilities for N,N-dimethyl-1H-indole-2-carboxamide to be used in the treatment of tuberculosis .

Antioxidant Properties

Indoles are known to exhibit antioxidant activities, which are crucial in protecting cells from oxidative stress. This property can be harnessed in various medical and cosmetic applications .

Future Directions

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

N,N-dimethyl-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-13(2)11(14)10-7-8-5-3-4-6-9(8)12-10/h3-7,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVIZFVTRRWODF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90324181
Record name N,N-dimethyl-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90324181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-1H-indole-2-carboxamide

CAS RN

7511-14-0
Record name NSC405973
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405973
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-dimethyl-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90324181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.